4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and a phenyl group at the 3-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by chlorination and subsequent functionalization with a phenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and chlorination steps .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles under appropriate conditions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in drug discovery.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate other signaling pathways involved in cell proliferation and survival, contributing to its therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits CDK2 inhibitory activity but has a different substitution pattern and biological profile.
4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the chloro and phenyl groups but shares the pyrazolo[3,4-d]pyrimidine core.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of substituents.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C11H7ClN4 |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H,13,14,15,16) |
InChI Key |
ZUCMUUMUEOALJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)N=CN=C3Cl |
Origin of Product |
United States |
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